

Application Notes: Quantifying Liver Fat with MRI-PDFF in Selonsertib Studies

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Compound of Interest

Compound Name: Selonsertib

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Introduction

Selonsertib (formerly GS-4997) is an investigational small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a protein that, under conditions of oxidative stress, promotes inflammation, apoptosis (cell death), and fibrosis, all of which are key pathological features of Nonalcoholic Steatohepatitis (NASH).[1][3] By inhibiting ASK1, **selonsertib** was developed to reduce the progression of liver injury in NASH.[3]

In the clinical development of therapies for NASH, a major challenge has been the reliance on invasive liver biopsies to assess treatment efficacy.[4][5] Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate, non-invasive, and quantitative biomarker for measuring hepatic steatosis (liver fat content).[4][5] This technique provides a precise measurement of the percentage of fat in the entire liver, offering a reproducible method for longitudinally tracking changes in response to therapy.[5][6] In the clinical trials for **selonsertib**, MRI-PDFF was utilized as a key non-invasive endpoint to quantify changes in liver fat.[7][8]

Role of MRI-PDFF in **Selonsertib** Clinical Trials

MRI-PDFF served as a critical tool in the Phase 2 clinical trial of **selonsertib** for patients with NASH and moderate-to-severe fibrosis (Stage F2-F3).[6][7] The primary objectives of using MRI-PDFF were:

- To Quantify Baseline Hepatic Steatosis: Establishing the initial liver fat content for each patient before treatment.
- To Measure Treatment Response: Assessing the change in liver fat content from baseline after a defined treatment period (e.g., 24 weeks).[7]
- To Correlate with Histology: Evaluating the relationship between changes in MRI-PDFF and changes in steatosis as graded on liver biopsy.[7][9]

The Phase 2 study demonstrated that **selonsertib** treatment was associated with reductions in liver fat.[7] Notably, patients who showed improvement in steatosis on their liver biopsies also had significantly greater reductions in their MRI-PDFF values compared to those without biopsy improvement.[7] This supported the validity of MRI-PDFF as a surrogate endpoint for hepatic steatosis in this patient population.[9]

However, despite promising Phase 2 results, the subsequent large-scale Phase 3 trials (STELLAR-3 for F3 fibrosis and STELLAR-4 for F4 fibrosis/cirrhosis) did not meet their primary endpoint of a ≥ 1 -stage histologic improvement in fibrosis without worsening of NASH.[10][11][12] As **selonsertib** monotherapy was found to have no antifibrotic effect in these later studies, its development for NASH was halted.[11][13]

Experimental Protocols

1. **Selonsertib** Phase 2 Clinical Trial Protocol

This protocol summarizes the methodology of the multicenter, randomized, open-label Phase 2 study assessing **selonsertib** in NASH patients.[6][7]

- Patient Population: The study enrolled 72 adult patients (18-70 years) with biopsy-confirmed NASH and moderate to severe liver fibrosis (NASH Clinical Research Network stages F2 or F3).[7][14]
- Study Design: Patients were randomized to one of several treatment arms for a duration of 24 weeks.[7] The study was open-label.[6]
- Treatment Arms:

- **Selonsertib** 18 mg orally once daily
- **Selonsertib** 6 mg orally once daily
- **Selonsertib** 18 mg + Simtuzumab 125 mg weekly injection
- **Selonsertib** 6 mg + Simtuzumab 125 mg weekly injection
- Simtuzumab 125 mg weekly injection alone
- Due to a lack of discernible benefit from simtuzumab, the **selonsertib** arms were later pooled for analysis (with and without simtuzumab).[7]
- Assessments: Paired assessments were conducted at baseline and at week 24.[7]
 - Primary & Secondary Endpoints: The effect of treatment was assessed by liver biopsies (evaluated for fibrosis stage and NAS score), Magnetic Resonance Elastography (MRE) for liver stiffness, and MRI-PDFF for liver fat content.[6][7]
 - Centralized Reading: All liver biopsies and MRI scans were sent to a central facility to be read by blinded expert reviewers to ensure consistency and reduce variability.[6][7]

2. MRI-PDFF Protocol for Liver Fat Quantification

This protocol outlines the standardized procedure for acquiring and analyzing MRI-PDFF data to quantify hepatic steatosis in a clinical trial setting.

- Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the scan to minimize metabolic fluctuations that could affect liver fat.
- MRI System: The scans are performed on 1.5T or 3T MRI scanners.[15] Using the same scanner strength for baseline and follow-up scans is crucial for longitudinal studies.
- Sequence Acquisition: A specialized multi-echo 3D gradient-recalled echo (GRE) sequence is used.[15] This sequence acquires data that allows for the separation of signals from water and fat protons, correcting for confounding factors like T1 bias and T2* decay.[16] The scan is performed during a single breath-hold to cover the entire liver.[15]

- Image Processing and Data Analysis:
 - Post-processing software on the MRI scanner or a separate workstation generates quantitative PDFFF maps of the liver.[\[16\]](#) These maps display the fat fraction percentage for each voxel.
 - To calculate the mean liver PDFFF, a radiologist or trained analyst draws regions of interest (ROIs).[\[16\]](#)
 - Multiple ROIs are placed across different segments of the liver (typically nine segments across three representative slices), avoiding major blood vessels and bile ducts.[\[15\]](#)[\[16\]](#)
 - The mean PDFFF value from all ROIs is calculated to provide a robust and representative measurement of the average fat content throughout the liver.[\[16\]](#) The result is expressed as a percentage.[\[16\]](#)

Data Presentation

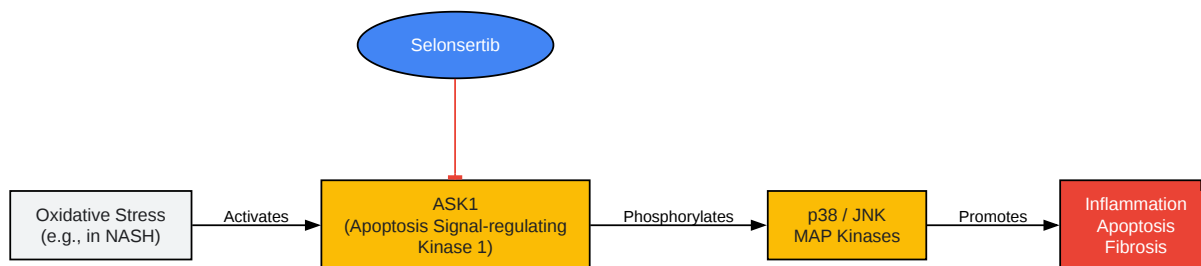
Table 1: MRI-PDFFF Response in the **Selonsertib** Phase 2 Trial at Week 24

This table summarizes the proportion of patients in the Phase 2 trial who achieved a significant reduction in liver fat as measured by MRI-PDFFF. A relative reduction of $\geq 30\%$ from baseline is considered a clinically meaningful response.

Treatment Group	Number of Patients (n)	Patients with $\geq 30\%$ Relative Reduction in MRI-PDFFF	Percentage of Responders (%)
Selonsertib 18 mg (pooled)	31	8	26% [7] [8]
Selonsertib 6 mg (pooled)	24	3	13% [7] [8]
Simtuzumab Alone	10	1	10% [7] [8]

Data pooled from **selonsertib** arms with and without simtuzumab.[\[7\]](#)

Mandatory Visualization



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Caption: **Selonsertib** inhibits the ASK1 signaling pathway.



Caption: Workflow of the Phase 2 **Selonsertib** NASH trial.

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